molecular formula C18H20ClNOS B12048079 Duloxetine-D3.HCl CAS No. 1435727-97-1

Duloxetine-D3.HCl

Cat. No.: B12048079
CAS No.: 1435727-97-1
M. Wt: 336.9 g/mol
InChI Key: BFFSMCNJSOPUAY-HQKLNPQUSA-N
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Description

Duloxetine D3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . The deuterated form is designed to improve the pharmacokinetic properties of the original compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of duloxetine D3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of duloxetine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of duloxetine D3 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Duloxetine D3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of duloxetine D3 (hydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterated secondary amines .

Scientific Research Applications

Duloxetine D3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool for studying the mechanisms of depression and anxiety.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating various conditions, including depression, anxiety, and chronic pain.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Duloxetine D3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter release and reuptake .

Comparison with Similar Compounds

Similar Compounds

    Duloxetine hydrochloride: The non-deuterated form of the compound.

    Venlafaxine: Another SNRI used to treat depression and anxiety.

    Escitalopram: A selective serotonin reuptake inhibitor (SSRI) used for similar indications.

Uniqueness

Duloxetine D3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency .

Properties

CAS No.

1435727-97-1

Molecular Formula

C18H20ClNOS

Molecular Weight

336.9 g/mol

IUPAC Name

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3;

InChI Key

BFFSMCNJSOPUAY-HQKLNPQUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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